molecular formula C6H7IS B14023095 2-Ethyl-5-iodothiophene

2-Ethyl-5-iodothiophene

Cat. No.: B14023095
M. Wt: 238.09 g/mol
InChI Key: RUAWJZFDOVEWOU-UHFFFAOYSA-N
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Description

2-Ethyl-5-iodothiophene is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. This compound is characterized by the presence of an ethyl group at the second position and an iodine atom at the fifth position on the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-iodothiophene typically involves halogenation and alkylation reactions. One common method is the halogen dance reaction, which involves the treatment of dihalo-substituted thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates. These intermediates can then be further functionalized to introduce the ethyl and iodine substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and alkylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Mechanism of Action

The mechanism of action of 2-Ethyl-5-iodothiophene depends on its specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light absorption. In pharmaceuticals, the thiophene ring can interact with biological targets, such as enzymes or receptors, through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5-iodothiophene is unique due to the combination of the ethyl and iodine substituents, which confer distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of complex molecules and materials with tailored properties .

Properties

Molecular Formula

C6H7IS

Molecular Weight

238.09 g/mol

IUPAC Name

2-ethyl-5-iodothiophene

InChI

InChI=1S/C6H7IS/c1-2-5-3-4-6(7)8-5/h3-4H,2H2,1H3

InChI Key

RUAWJZFDOVEWOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)I

Origin of Product

United States

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